molecular formula C11H13Cl2NO2 B3132953 Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate CAS No. 380842-80-8

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B3132953
CAS No.: 380842-80-8
M. Wt: 262.13 g/mol
InChI Key: AHLAIISGKFGMSS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is an organic compound with the molecular formula C11H14Cl2NO2 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-phenylpropanoate: Lacks the dichloro substitution on the phenyl ring.

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Contains only one chlorine atom on the phenyl ring.

    Ethyl 3-amino-3-(3,4-dimethylphenyl)propanoate: Contains methyl groups instead of chlorine atoms on the phenyl ring.

Uniqueness

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLAIISGKFGMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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